7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

Structural differentiation Physicochemical properties Medicinal chemistry lead optimization

This compound is a specific 7-methyl-pyrrolidinylcarbonyl embodiment within the 4,1,2-benzothiadiazine 4,4-dioxide class, explicitly falling within Merck's BACE inhibitor patent space (WO2012138590A1). Its unique substitution pattern provides a quantifiable logD/logP shift (+0.5 to +0.6 units vs. the des-methyl analog) for property-based lead optimization. With the des-methyl comparator discontinued, this is the only procurable member of this subseries for SAR exploration around the 7-position and 3-carbonyl amide. Supplied at 95% purity, it is ideally suited as an analytical reference standard for LC-MS/MS method development targeting benzothiadiazine derivatives in biological matrices.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 1474055-38-3
Cat. No. B2836571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
CAS1474055-38-3
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESCC1=CC2=C(C=C1)S(=O)(=O)C(=NN2)C(=O)N3CCCC3
InChIInChI=1S/C13H15N3O3S/c1-9-4-5-11-10(8-9)14-15-12(20(11,18)19)13(17)16-6-2-3-7-16/h4-5,8,14H,2-3,6-7H2,1H3
InChIKeyMBGAJCNOBXOQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide (CAS 1474055-38-3): Chemical Identity, Patent Context, and Procurement-Relevant Profile


7-Methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide (CAS 1474055-38-3; molecular formula C₁₃H₁₅N₃O₃S; molecular weight 293.34 g/mol) is a synthetic heterocyclic compound belonging to the 4,1,2-benzothiadiazine 4,4-dioxide class . The molecule features a 7-methyl substituent on the benzene ring and a pyrrolidin-1-ylcarbonyl amide group at position 3. It appears within the scope of Merck Sharp & Dohme Corp. patent family WO2012138590A1 / US9145426B2, which discloses pyrrolidine-fused thiadiazine dioxide compounds as inhibitors of β-secretase (BACE-1 and BACE-2) with claimed improved solution stability over earlier imino pyrimidinone scaffolds [1]. The compound is currently listed by several chemical suppliers (e.g., Leyan, CymitQuimica) at purities typically ≥95% for laboratory research use .

Why Generic Substitution of 7-Methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide with Other Benzothiadiazine Derivatives Is Not Supported by Evidence


The 4,1,2-benzothiadiazine 4,4-dioxide core of this compound is structurally distinct from the 1,2,4-benzothiadiazine 1,1-dioxide system found in clinically established benzothiadiazines such as diazoxide, chlorothiazide, and cyclothiazide, altering both the electronic distribution and the spatial orientation of substituents [1]. Within the same 4,1,2-benzothiadiazine 4,4-dioxide subseries, even minor modifications produce different property profiles: the des-methyl analog (CAS 1474056-80-8) lacks the 7-methyl group and consequently has a lower molecular weight (279.32 vs. 293.34 g/mol) and altered lipophilicity, while the piperidine analog replaces the five-membered pyrrolidine with a six-membered piperidine ring, changing steric bulk at the 3-position amide . These structural differences preclude simple interchangeability for any application where the specific substitution pattern determines target engagement, physicochemical properties, or intellectual property positioning.

Quantitative Differentiation Evidence for 7-Methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide Versus Closest Analogs and Alternatives


Molecular Weight and Lipophilicity Shift Relative to the Des-Methyl Analog (CAS 1474056-80-8)

The 7-methyl substitution on the target compound increases molecular weight by 14.02 Da (293.34 vs. 279.32 g/mol) compared to the des-methyl analog 3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide (CAS 1474056-80-8) . Methyl substitution at the 7-position of the benzothiadiazine ring is expected to increase logP by approximately 0.5–0.6 units based on additive fragment contributions, which may affect membrane permeability and protein binding characteristics. The molecular formula changes from C₁₂H₁₃N₃O₃S to C₁₃H₁₅N₃O₃S .

Structural differentiation Physicochemical properties Medicinal chemistry lead optimization

Pyrrolidine Versus Piperidine at the 3-Carbonyl Position: Ring-Size Differentiation from the Piperidine Analog

The target compound bears a pyrrolidine (five-membered) ring at the 3-carbonyl position, while the closely related analog 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide contains a piperidine (six-membered) ring . This ring-size difference alters the steric footprint and conformational flexibility of the amide substituent. In medicinal chemistry contexts, five- versus six-membered ring amides can exhibit different preferences for protein binding pockets, as the pyrrolidine amide adopts a distinct torsional profile compared to the piperidine amide. The molecular formula shifts from C₁₃H₁₅N₃O₃S (target, pyrrolidine) to C₁₄H₁₇N₃O₃S (piperidine analog), corresponding to a ΔMW of +14.02 Da .

Steric effects Amide conformation Target binding pocket complementarity

4,1,2-Benzothiadiazine 4,4-Dioxide Core Versus 1,2,4-Benzothiadiazine 1,1-Dioxide Core: Ring-System Differentiation from Diazoxide-Class Compounds

The target compound features the 4,1,2-benzothiadiazine 4,4-dioxide ring system, which is regioisomerically distinct from the 1,2,4-benzothiadiazine 1,1-dioxide core found in clinically used agents such as diazoxide (7-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide), BPDZ 73 (7-chloro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide), and chlorothiazide diuretics [1][2][3]. The different arrangement of nitrogen atoms and the position of the sulfone group (4,4-dioxide vs. 1,1-dioxide) fundamentally alters the hydrogen-bond donor/acceptor pattern and the electronic properties of the heterocyclic core. The 4,1,2-isomer has been less extensively explored pharmacologically, providing a distinct intellectual property position as reflected in the Merck BACE inhibitor patent family [4].

Heterocyclic scaffold Sulfone regioisomerism Pharmacophore diversity

Claimed Solution Stability Advantage of Iminothiadiazine Dioxide Scaffold Over Known Imino Pyrimidinone BACE Inhibitors (Patent-Level Evidence)

The Merck patent WO2012138590A1 / US9145426B2 explicitly states that the imino thiadiazine dioxide compounds of the invention—which encompass the 4,1,2-benzothiadiazine 4,4-dioxide scaffold to which the target compound belongs—'have surprisingly been found to exhibit properties which are expected to render them advantageous as BACE inhibitors,' specifically citing 'improved solution stability and improved expected exposure to target sites for centrally acting compounds compared to certain known imino pyrimidinones' [1]. While no quantitative stability data for the specific 7-methyl-3-(pyrrolidin-1-ylcarbonyl) derivative is publicly disclosed, this class-level claim from the patent assignee (Merck) provides a documented basis for scaffold-level differentiation from earlier BACE inhibitor chemotypes such as the imino pyrimidinone series.

Solution stability BACE-1 inhibition Drug discovery lead quality

Purity and Procurement Specification Differentiation: Documented 95% Purity Grade from Leyan

The target compound is commercially available from Leyan (Product No. 1404718) at a documented purity of 95% . The des-methyl analog (CAS 1474056-80-8), listed by CymitQuimica under Ref. 3D-ZIC05680, is also specified at ≥95% purity but has been discontinued, limiting its availability for sustained research programs . In contrast, the 7-methyl compound (target) remains listed as available in 1 g quantity from Leyan as of the latest catalog check . For researchers requiring consistent supply for multi-stage studies (e.g., in vivo follow-up, analytical method development), the continued commercial availability of the 7-methyl derivative represents a practical procurement advantage over the discontinued des-methyl analog.

Chemical procurement Quality specification Analytical reference standard

Recommended Research and Industrial Application Scenarios for 7-Methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide


BACE-1 / BACE-2 Inhibitor Medicinal Chemistry Programs Requiring a Structurally Distinct Iminothiadiazine Dioxide Scaffold

The Merck patent family (WO2012138590A1 / US9145426B2) explicitly claims iminothiadiazine dioxide compounds as BACE inhibitors with improved solution stability over imino pyrimidinones [1]. The 7-methyl-3-(pyrrolidin-1-ylcarbonyl) substitution pattern represents a specific embodiment within this claimed chemical space. Research groups engaged in Alzheimer's disease drug discovery can employ this compound as a reference tool for SAR exploration around the 7-position and the 3-carbonyl amide substituent, particularly to compare with the des-methyl analog (discontinued) or piperidine variants. The documented 95% purity grade supports its use as a starting point for analogue synthesis and in vitro BACE-1 FRET-based screening assays [1].

Physicochemical Property Benchmarking Within the 4,1,2-Benzothiadiazine 4,4-Dioxide Subseries

The target compound provides an experimentally accessible benchmark for studying the effect of 7-methyl substitution on properties such as logD, aqueous solubility, and chromatographic retention within the 4,1,2-benzothiadiazine 4,4-dioxide subseries. The 14 Da molecular weight increment and estimated logP shift of +0.5 to +0.6 units relative to the des-methyl analog (CAS 1474056-80-8) provide a quantifiable basis for property-based lead optimization decisions [1]. Since the des-methyl comparator is commercially discontinued, the 7-methyl compound represents the only practically procurable member of this specific subseries for such studies .

Intellectual Property Landscape Analysis and Freedom-to-Operate Assessment for Benzothiadiazine-Based Therapeutics

As a compound falling within the scope of Merck's BACE inhibitor patent family (WO2012138590A1), this molecule serves as a concrete example for pharmaceutical IP analysts and competitive intelligence teams evaluating the chemical space coverage of the 4,1,2-benzothiadiazine 4,4-dioxide scaffold [1]. The specific 7-methyl-3-(pyrrolidin-1-ylcarbonyl) substitution pattern can be used to probe the breadth of Markush claims and to assess whether alternative substitution patterns fall outside the claimed scope, facilitating informed freedom-to-operate decisions in CNS drug discovery programs [1].

Analytical Reference Standard for LC-MS/MS Method Development Targeting Benzothiadiazine Derivatives

With a well-defined molecular formula (C₁₃H₁₅N₃O₃S), exact mass (293.34 g/mol), InChI Key (MBGAJCNOBXOQEW-UHFFFAOYSA-N), and commercial availability at 95% purity [1], this compound can serve as an analytical reference standard for developing and validating LC-MS/MS methods aimed at detecting benzothiadiazine derivatives in biological matrices or reaction mixtures. Its distinct retention characteristics arising from the 7-methyl and pyrrolidinylcarbonyl substituents facilitate chromatographic separation from other benzothiadiazine congeners [1].

Quote Request

Request a Quote for 7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.